1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
CAS No.: 303996-69-2
Cat. No.: VC7488580
Molecular Formula: C7H9N5
Molecular Weight: 163.184
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303996-69-2 |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.184 |
| IUPAC Name | 1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11) |
| Standard InChI Key | JUQYUICLZWLXOV-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=NN1)N2C=NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked via an ethyl group to a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). This hybrid structure enhances its capacity for hydrogen bonding and π-π interactions, critical for biological receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(1H-Pyrazol-5-yl)ethyl]-1,2,4-triazole |
| Molecular Formula | |
| Molecular Weight | 163.184 g/mol |
| SMILES | CC(C1=CC=NN1)N2C=NC=N2 |
| InChI Key | JUQYUICLZWLXOV-UHFFFAOYSA-N |
The compound’s solubility data remain unspecified, though its heterocyclic components suggest moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Routes
While explicit protocols for 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole are scarce, analogous 1,2,4-triazole derivatives are typically synthesized via cyclocondensation reactions. For example, a related study demonstrated the formation of ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate through the reaction of dicarbonyl esters with phenyl hydrazine under acidic conditions . Such methods likely apply to the target compound, involving precursors like 3-(1H-pyrazol-3-yl)propan-1-one and hydrazine derivatives.
Spectroscopic Characterization
Infrared (IR) spectroscopy of similar compounds reveals carbonyl stretches near 1724 cm, while NMR spectra display characteristic signals for ethyl groups (δ 1.37 ppm) and aromatic protons (δ 7.33 ppm) . These techniques are essential for verifying the compound’s structure post-synthesis.
| Heterocycle | Key Activities | Mechanism of Action |
|---|---|---|
| Pyrazole | Analgesic, Anti-inflammatory | COX-2 Inhibition |
| 1,2,4-Triazole | Antifungal, Anticancer | Enzyme Inhibition (e.g., CYP51) |
| Hybrid Structure | Multitarget Potential | Synergistic Receptor Binding |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for functional group substitutions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.
Industrial Applications
In agrochemistry, triazole derivatives are employed as fungicides and plant growth regulators. The compound’s stability under varied pH conditions makes it a candidate for crop protection formulations.
Challenges and Future Directions
Despite its promise, gaps persist in understanding the compound’s pharmacokinetics and toxicity. In vitro studies are needed to assess its metabolic stability and cytochrome P450 interactions. Additionally, green chemistry approaches—such as microwave-assisted synthesis—could improve yield and sustainability .
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